molecular formula C19H15NO B14266158 3-(Anilinomethylidene)[1,1'-biphenyl]-2(3H)-one CAS No. 133214-13-8

3-(Anilinomethylidene)[1,1'-biphenyl]-2(3H)-one

Cat. No.: B14266158
CAS No.: 133214-13-8
M. Wt: 273.3 g/mol
InChI Key: MGJVMUNYZTUORQ-UHFFFAOYSA-N
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Description

3-(Anilinomethylidene)[1,1’-biphenyl]-2(3H)-one is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an anilinomethylidene group attached to a biphenyl core, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Anilinomethylidene)[1,1’-biphenyl]-2(3H)-one typically involves a multi-step process. One common method includes the condensation of aniline with a suitable aldehyde or ketone to form the anilinomethylidene intermediate, followed by its reaction with a biphenyl derivative under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-(Anilinomethylidene)[1,1’-biphenyl]-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Various electrophiles or nucleophiles; conditions depend on the specific substitution reaction being targeted.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl ketones or carboxylic acids, while reduction may produce biphenyl alcohols or amines .

Mechanism of Action

The mechanism of action of 3-(Anilinomethylidene)[1,1’-biphenyl]-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: A simpler biphenyl derivative without the anilinomethylidene group.

    Aniline: Contains the aniline group but lacks the biphenyl core.

    Benzophenone: Contains a similar carbonyl group but with different substituents.

Uniqueness

3-(Anilinomethylidene)[1,1’-biphenyl]-2(3H)-one is unique due to the presence of both the anilinomethylidene group and the biphenyl core, which confer distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in simpler or structurally different compounds .

Properties

CAS No.

133214-13-8

Molecular Formula

C19H15NO

Molecular Weight

273.3 g/mol

IUPAC Name

2-phenyl-6-(phenyliminomethyl)phenol

InChI

InChI=1S/C19H15NO/c21-19-16(14-20-17-11-5-2-6-12-17)10-7-13-18(19)15-8-3-1-4-9-15/h1-14,21H

InChI Key

MGJVMUNYZTUORQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2O)C=NC3=CC=CC=C3

Origin of Product

United States

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